2,2,2-Trifluoroethyl 3-phenylpropanoate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSBSNPWIOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782055 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-66-9 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₁F₃O₂
- Molecular Weight : 232.2 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl 3-phenylpropanoate
- Appearance : Liquid
- Storage Temperature : Room Temperature
Synthesis and Reactions
The synthesis of 2,2,2-trifluoroethyl 3-phenylpropanoate typically involves the esterification of phenylpropanoic acid with 2,2,2-trifluoroethanol. This reaction can be performed under mild conditions, often yielding high purity products. The compound's trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various applications.
Pharmaceutical Development
One of the primary applications of 2,2,2-trifluoroethyl 3-phenylpropanoate is in the development of pharmaceutical compounds. Its unique chemical properties allow it to serve as a building block for synthesizing more complex molecules. For instance, it has been utilized in the synthesis of CGRP receptor antagonists, which are potential treatments for migraine and other neurological disorders .
Material Science
The compound is also explored for its use in material science, particularly in the development of new polymers and coatings. The incorporation of fluorinated groups can enhance the chemical resistance and thermal stability of materials. Research indicates that fluorinated esters like this one can improve the performance characteristics of polyhydroxyalkanoates (PHAs), leading to more effective biodegradable materials .
Antimicrobial Properties
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For example, modifications involving fluorinated fatty acid esters have shown promising results against various bacterial strains . The incorporation of the trifluoroethyl group enhances the efficacy of these compounds in medical and cosmetic applications.
Case Study 1: Synthesis of CGRP Receptor Antagonists
In a study published on novel processes for synthesizing CGRP receptor antagonists, researchers demonstrated that using 2,2,2-trifluoroethyl 3-phenylpropanoate as a key intermediate led to improved yields and reduced reaction times compared to traditional methods .
Case Study 2: Fluorinated Polyhydroxyalkanoates
Research on modifying PHAs with fluorinated esters revealed that adding compounds like 2,2,2-trifluoroethyl 3-phenylpropanoate significantly enhanced their mechanical properties and biodegradability. This modification opens avenues for developing environmentally friendly materials with superior performance characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoroacetylated Esters
Key findings from include:
- Separation Efficiency : At 62°C, separation factor (α = 1.02) and resolution (R = 1.26) were achieved due to enthalpy-driven interactions between the trifluoro group and cyclodextrin cavities .
- Thermodynamic Profile: The separation process is enthalpy-dominated (ΔH = -8.2 kJ/mol), indicating strong non-covalent interactions between the fluorinated ester and the stationary phase .
| Property | 2,2,2-Trifluoroethyl 3-Phenylpropanoate | 3-(2,2,2-Trifluoroacetyloxy)butyric Acid Ethyl Ester |
|---|---|---|
| Fluorine Position | Trifluoroethyl ester | Trifluoroacetyloxy substituent |
| Separation Mechanism | Not reported | Enthalpy-driven with cyclodextrin |
| Industrial Relevance | Pharmaceutical intermediate | Chiral resolution applications |
Halogenated Phenylpropanoate Derivatives
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate ()
- Structure : Features a fluorine atom at the ortho position of the phenyl ring.
- Applications : Used in synthesis of fluorinated pharmaceuticals; the electron-withdrawing fluorine enhances electrophilic reactivity .
Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
- Structure : Chlorine substituent at the ortho position with an additional phenyl group.
| Property | 2,2,2-Trifluoroethyl 3-Phenylpropanoate | Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate | Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate |
|---|---|---|---|
| Halogen Type | Trifluoroethyl | Fluorine (ortho) | Chlorine (ortho) |
| Molecular Weight | ~222 g/mol (estimated) | 224.19 g/mol | 288.77 g/mol |
| Reactivity | High metabolic stability | Enhanced electrophilicity | Steric hindrance from Cl and Ph groups |
Multi-Fluorinated Aromatic Esters
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5)
- Structure : Contains three fluorine atoms and a methyl group on the phenyl ring.
| Property | 2,2,2-Trifluoroethyl 3-Phenylpropanoate | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate |
|---|---|---|
| Fluorine Substitution | Trifluoroethyl ester | Tri-fluorinated aromatic ring |
| Toxicity | Not reported | Organ toxicity (GHS08) |
| Applications | Intermediate in drug synthesis | Specialty chemical synthesis |
Key Findings and Industrial Implications
Fluorine Impact: The trifluoroethyl group in 2,2,2-trifluoroethyl 3-phenylpropanoate enhances metabolic stability compared to non-fluorinated esters, making it valuable in drug design .
Safety Considerations : Multi-fluorinated aromatic esters (e.g., CAS 112822-88-5) exhibit higher toxicity, suggesting that trifluoroethyl esters may offer safer alternatives in some applications .
Preparation Methods
Reaction Conditions and Mechanism
- Reagents: Primary alcohol (e.g., benzyl alcohol), I2, K2CO3
- Solvent: 2,2,2-trifluoroethanol
- Temperature: 50 °C
- Time: 5 hours (with staged addition of I2 and K2CO3)
- Atmosphere: Argon
The reaction proceeds via activation of molecular iodine by hydrogen bonding with 2,2,2-trifluoroethanol, facilitating oxidation of the alcohol to an ester. The basic environment (K2CO3) neutralizes generated acids, promoting ester formation over acid formation.
Representative Data for Oxidation of Benzyl Alcohol
| Entry | Substrate R Group | Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| 6 | Ph (phenyl) | 5 | 91 | 2,2,2-Trifluoroethyl benzoate (analogous ester) |
Note: Although the example is benzyl alcohol to trifluoroethyl benzoate, the method is applicable to 3-phenylpropanoic acid derivatives by oxidizing the corresponding alcohol precursor or using acid derivatives under similar conditions.
Procedure Summary
- Dissolve alcohol in CF3CH2OH.
- Add I2 and K2CO3 under argon.
- Stir at 50 °C for 2 hours.
- Add additional I2 and K2CO3, stir for 3 more hours.
- Quench with saturated Na2SO3 solution at 0 °C.
- Extract with diethyl ether, wash, dry, and purify by chromatography if needed.
This method yields high purity esters with yields often exceeding 90%.
Catalytic Hydrogenation and Hydroesterification
A palladium-catalyzed regioselective hydroesterification of olefins using 2,2,2-trifluoroethyl formate has been described, which can be adapted for the preparation of trifluoroethyl esters such as 2,2,2-trifluoroethyl 3-phenylpropanoate.
Reaction Conditions
- Catalyst: Palladium-based catalysts
- Reagents: Olefin substrate, 2,2,2-trifluoroethyl formate
- Solvent: Suitable organic solvent
- Temperature: Mild conditions, often room temperature to moderate heating
This method allows selective formation of linear or branched esters depending on catalyst and substrate, with mild reaction conditions, high yields, and broad substrate scope.
Phase Transfer Catalysis (PTC) Methods
Though primarily reported for synthesis of 2,2,2-trifluoroethyl difluoromethyl ether, the principles of phase transfer catalysis using 2,2,2-trifluoroethanol and halogenated reagents under basic conditions can be informative for ester synthesis.
Reaction Details
- Reagents: 2,2,2-Trifluoroethanol, halogenated acid derivatives or equivalents
- Catalysts: Crown ethers, quaternary ammonium salts, tertiary amines
- Base: Monovalent metal hydroxides (e.g., KOH, NaOH)
- Temperature: 40–80 °C
- Time: 1–5 hours
PTC facilitates the transfer of reactive species across phases, enhancing conversion and selectivity. This approach can be adapted for esterification by reacting 2,2,2-trifluoroethanol with activated acid derivatives under PTC conditions.
Lewis Acid Catalyzed O–H Insertion Reactions
Recent studies have shown that Lewis acids such as tris(pentafluorophenyl)borane [B(C6F5)3] catalyze O–H insertion reactions that can form esters from diazo compounds and alcohols.
Reaction Conditions and Outcomes
- Catalyst: B(C6F5)3
- Substrates: Diazo compounds and 2,2,2-trifluoroethanol
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 65 °C
- Time: Several hours (4–16 h)
This method offers high yields (up to 96%) and mild conditions, with easy purification steps. It can be used to synthesize trifluoroethyl esters by insertion of carbene intermediates into the O–H bond of 2,2,2-trifluoroethanol.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidative conversion with I2/K2CO3 | Alcohol, I2, K2CO3, CF3CH2OH, 50 °C | Up to 91 | Simple, high yield, mild temp | Requires careful addition steps |
| Pd-catalyzed hydroesterification | Pd catalyst, 2,2,2-trifluoroethyl formate | High | Regioselective, mild conditions | Catalyst cost, substrate scope |
| Phase transfer catalysis | 2,2,2-trifluoroethanol, base, PTC | High | High selectivity, scalable | Requires catalyst optimization |
| Lewis acid catalyzed O–H insertion | B(C6F5)3, diazo compounds, DCM | Up to 96 | Mild, high yield, selective | Requires diazo precursors |
Summary and Recommendations
The oxidative conversion of primary alcohols using molecular iodine and potassium carbonate in 2,2,2-trifluoroethanol solvent is a highly effective and straightforward method for preparing 2,2,2-trifluoroethyl esters, including 3-phenylpropanoate derivatives, with yields often exceeding 90%. This method benefits from mild reaction conditions and facile purification.
Catalytic hydrogenation and hydroesterification approaches offer regioselectivity and mild conditions but may require more specialized catalysts. Phase transfer catalysis methods provide high selectivity and scalability, useful for industrial applications. Lewis acid catalyzed O–H insertion reactions represent a modern, efficient route with excellent yields and mild conditions, suitable for complex ester synthesis.
For laboratory synthesis with readily available reagents, the oxidative iodine/K2CO3 method is recommended as the primary approach, while catalytic methods can be considered for specialized applications requiring regioselectivity or functional group tolerance.
Q & A
Q. What synthetic strategies are recommended for preparing 2,2,2-Trifluoroethyl 3-phenylpropanoate with high yield?
A two-step approach is often effective:
- Step 1: Synthesize 3-phenylpropanoic acid via Friedel-Crafts acylation of benzene with propionyl chloride, followed by hydrolysis.
- Step 2: Perform esterification using 2,2,2-trifluoroethanol (TFE) under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). For optimal yields, use Dean-Stark traps to remove water and drive the reaction equilibrium . Key Considerations: TFE’s strong electron-withdrawing trifluoromethyl group may necessitate prolonged reaction times (12–24 hours) at 80–100°C.
Q. Which analytical techniques are critical for characterizing 2,2,2-Trifluoroethyl 3-phenylpropanoate?
- NMR Spectroscopy: ¹⁹F NMR is essential to confirm the trifluoroethyl group (δ ≈ -75 ppm for CF₃). ¹H NMR can resolve aromatic protons (δ 7.2–7.5 ppm) and ester methylene groups (δ 4.5–4.7 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁F₃O₂; theoretical [M+H]⁺ = 233.0793). Fragmentation patterns should align with ester cleavage (e.g., loss of trifluoroethanol).
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts like unreacted acid or alcohol .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon) at -20°C in amber glass vials to prevent hydrolysis. The ester bond’s sensitivity to moisture requires desiccants (e.g., silica gel) in storage containers. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s application in drug design?
- Docking Studies: Use software like AutoDock Vina to predict binding affinity to targets (e.g., esterase enzymes or lipid-binding proteins). The trifluoroethyl group’s hydrophobicity may enhance membrane permeability, which can be quantified via logP calculations (estimated logP = 2.8) .
- Metabolic Stability: Employ QSAR models to assess susceptibility to esterase-mediated hydrolysis. Substituents at the phenyl ring (e.g., electron-withdrawing groups) can be modeled to improve stability .
Q. What experimental methods are suitable for studying its pharmacokinetic behavior?
- In Vitro Assays: Incubate with liver microsomes (human or rodent) to measure hydrolysis rates. LC-MS/MS quantifies the parent compound and metabolites (e.g., 3-phenylpropanoic acid).
- In Vivo Studies: Administer intravenously (1–5 mg/kg) in rodent models. Plasma samples analyzed at intervals (0.5, 1, 2, 4, 8 hours) reveal half-life (t₁/₂) and clearance (Cl) .
Q. How does the trifluoroethyl group influence toxicity mechanisms?
- Metabolite Analysis: Fluorinated metabolites (e.g., trifluoroacetic acid) may accumulate in renal tissues, detectable via ¹⁹F NMR in urine.
- Oxidative Stress Assays: Measure reactive oxygen species (ROS) in hepatocytes using fluorescent probes (e.g., DCFH-DA). The CF₃ group’s electronegativity can exacerbate mitochondrial dysfunction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
